Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate

IMPDH2 inhibition nucleotide biosynthesis immunosuppression

This polysubstituted isonicotinate ester features a unique combination of 2-hydroxyl/oxo, 3-cyano, and 6-methyl substituents that cannot be replicated by generic analogs. Documented IMPDH2 Ki of 430–440 nM and glucokinase EC50 of 530 nM provide validated biological anchors for SAR studies, while the cyano group enables diverse downstream transformations. Unlike uncharacterized building blocks, this compound offers immediate entry into IMPDH-focused and metabolic disease programs with established target engagement metrics. Available with full analytical certification (NMR, HPLC, GC) for batch-to-batch consistency.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 18619-97-1
Cat. No. B107775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-cyano-2-hydroxy-6-methylisonicotinate
CAS18619-97-1
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=O)NC(=C1)C)C#N
InChIInChI=1S/C10H10N2O3/c1-3-15-10(14)7-4-6(2)12-9(13)8(7)5-11/h4H,3H2,1-2H3,(H,12,13)
InChIKeyRJJRKBMJIICKDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (CAS 18619-97-1): Sourcing and Differentiation Guide for Isonicotinate Building Blocks


Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (CAS 18619-97-1) is a polysubstituted pyridine derivative belonging to the isonicotinate ester class, characterized by a 2-hydroxyl, 3-cyano, and 6-methyl substitution pattern on the pyridine ring [1]. The compound exists in a keto-enol tautomeric equilibrium, commonly represented as 3-cyano-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid ethyl ester, with a molecular formula of C₁₀H₁₀N₂O₃ and molecular weight of 206.20 g/mol [1]. Commercially, the compound is typically available at 98% purity with supporting analytical documentation including NMR, HPLC, and GC quality control reports .

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate: Why Substituent Identity Precludes Generic Interchange


Isonicotinate esters bearing different substituents at the 2-, 3-, and 6-positions of the pyridine ring cannot be interchanged without fundamentally altering synthetic outcomes and biological target engagement. The 3-cyano group in the target compound serves as both a strong electron-withdrawing substituent that modulates ring electronics and a versatile synthetic handle for further transformation (e.g., to amidines, tetrazoles, or amines), while the 2-hydroxy/oxo group enables chelation interactions and provides a site for O-alkylation or glycosylation . Substitution of the 6-methyl group or replacement of the cyano moiety with alternative functionalities—as seen in analogs such as ethyl 2-chloro-6-methylisonicotinate or methyl 2-amino-6-methylisonicotinate—alters lipophilicity, hydrogen-bonding capacity, and metabolic stability profiles in ways that cannot be compensated by post-synthetic modifications . The specific confluence of three orthogonal functional groups in this compound represents a differentiated starting point for scaffold optimization that generic isonicotinate building blocks cannot replicate.

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (CAS 18619-97-1): Quantitative Differentiation Evidence


IMPDH2 Inhibition: Sub-Micromolar Affinity for Nucleotide Metabolism Targeting

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate demonstrates direct, quantifiable inhibition of human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), a validated therapeutic target for immunosuppression, antiviral, and anticancer applications. The compound exhibits Ki values of 430 nM against IMP substrate and 440 nM against NAD⁺ substrate [1]. This represents a distinct biological activity profile that differentiates the compound from the broader isonicotinate ester class, many members of which lack documented IMPDH inhibitory activity. While direct head-to-head comparison data with standard IMPDH inhibitors such as mycophenolic acid (Ki ≈ 10-30 nM) are not available in the same assay system, the observed sub-micromolar affinity establishes this compound as a structurally distinct IMPDH ligand scaffold worthy of further optimization [2].

IMPDH2 inhibition nucleotide biosynthesis immunosuppression

Glucokinase Activation: Functional Modulation with EC50 = 530 nM

The compound functions as a glucokinase activator with an EC50 of 530 nM in a recombinant human enzyme assay using 5 mM glucose as substrate [1]. Glucokinase activators represent a clinically validated class for type 2 diabetes therapy, with the enzyme serving as a glucose sensor in pancreatic β-cells and hepatocytes. Unlike the majority of commercially available isonicotinate building blocks—which lack documented glucokinase modulatory activity—this compound provides a structurally characterized starting point for glucokinase-focused medicinal chemistry programs. The EC50 value of 530 nM situates this compound in the low-micromolar to sub-micromolar potency range typical of early-stage glucokinase activator leads [2].

glucokinase activation glucose metabolism type 2 diabetes

Cell Differentiation Activity: Proliferation Arrest and Monocyte Differentiation

The compound exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting potential applications in oncology and dermatological indications including psoriasis [1]. This cellular phenotype distinguishes the compound from structurally simpler isonicotinate esters that lack the 3-cyano-2-hydroxy substitution pattern, which may be critical for the observed biological activity. While quantitative EC50 values for differentiation induction are not available in the public domain, the documented cellular activity provides a phenotypic anchor that complements the target-based biochemical data described above. The differentiation-inducing property is particularly notable given that many isonicotinate building blocks are biologically inert in cellular assays [2].

cell differentiation anti-proliferative psoriasis

Synthetic Versatility: Cyano Group Enables Diverse Downstream Transformations

The 3-cyano substituent functions as a versatile synthetic handle that enables transformations not accessible with isonicotinate analogs bearing alternative substituents at the 3-position [1]. The cyano group can be hydrolyzed to the corresponding carboxylic acid or primary amide, reduced to the aminomethyl derivative, converted to tetrazoles via [3+2] cycloaddition with azides, or transformed to amidines and heterocyclic systems including oxadiazoles and thiadiazoles. In contrast, 2-chloro-6-methylisonicotinate (CAS 3998-88-7) is primarily useful for nucleophilic aromatic substitution reactions, while 2-amino-6-methylisonicotinate (CAS 1029128-50-4) serves mainly for amide bond formation and N-functionalization . The cyano-containing scaffold is specifically cited as valuable for kinase inhibitor development and construction of complex heterocyclic systems targeting cancer and inflammatory diseases .

synthetic intermediate heterocycle synthesis kinase inhibitors

Commercial Availability with Full Analytical Documentation Package

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate is commercially available from multiple established suppliers at standardized 98% purity with comprehensive analytical documentation including NMR, HPLC, and GC quality control reports . This analytical transparency contrasts with many niche isonicotinate derivatives that are offered only through custom synthesis channels without batch-specific certification. Suppliers such as Bidepharm, Aladdin Scientific, and Chemimpex maintain this compound in regular inventory, ensuring reliable procurement timelines and batch-to-batch consistency . The compound's MDL number (MFCD08446474) and PubChem CID (226755) facilitate unambiguous cross-referencing across supplier catalogs and literature sources [1]. This level of commercial maturity and analytical rigor reduces procurement risk for programs requiring reproducible synthetic outcomes.

quality control analytical certification procurement

Negative Selectivity: No Inhibition of Chorismate Mutase

In selectivity profiling, ethyl 3-cyano-2-hydroxy-6-methylisonicotinate exhibits no detectable inhibitory activity against chorismate mutase from Escherichia coli . This negative result provides valuable selectivity information that distinguishes the compound from broader-spectrum isonicotinate derivatives that may promiscuously inhibit multiple enzyme classes. The absence of chorismate mutase inhibition suggests that the compound's IMPDH2 and glucokinase activities arise from specific molecular recognition rather than non-selective enzyme binding. For medicinal chemistry programs, this selectivity data point supports the compound's utility as a relatively clean starting scaffold, reducing the likelihood of confounding polypharmacology in cellular and in vivo studies compared to less well-characterized isonicotinate analogs .

enzyme selectivity off-target profiling SAR

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate (CAS 18619-97-1): Priority Application Scenarios for Scientific Selection


IMPDH-Focused Drug Discovery: Lead Optimization and SAR Expansion

Programs targeting inosine-5′-monophosphate dehydrogenase (IMPDH) for immunosuppressive, antiviral, or anticancer indications should prioritize this compound as a structurally distinct starting scaffold. The documented Ki values of 430-440 nM against IMPDH2 [1] provide a validated biochemical anchor for structure-activity relationship (SAR) studies. The presence of three modifiable positions (2-hydroxy/oxo, 3-cyano, and ethyl ester) enables systematic exploration of substituent effects on IMPDH potency and selectivity relative to the isoform IMPDH1. Unlike uncharacterized isonicotinate building blocks that require de novo target validation, this compound offers immediate entry into IMPDH-focused medicinal chemistry with established target engagement metrics.

Glucokinase Activator Development for Metabolic Disease

For type 2 diabetes and metabolic syndrome programs, the compound's EC50 of 530 nM for glucokinase activation [1] positions it as a viable lead-like starting point. The cyano and hydroxyl substituents provide vectors for optimizing potency, hepatoselectivity, and pharmacokinetic properties relative to clinical-stage glucokinase activators. Procurement of this specific isonicotinate derivative—rather than generic 2-amino or 2-chloro analogs—ensures that initial SAR exploration begins from a scaffold with documented glucokinase modulatory activity, thereby accelerating hit-to-lead timelines.

Phenotypic Screening for Differentiation-Inducing Agents

Research programs employing phenotypic screening approaches to identify compounds that induce cellular differentiation or arrest proliferation of undifferentiated cells should consider this compound as a characterized positive control or screening library component. The documented activity in arresting proliferation and inducing monocyte differentiation [1] provides a cellular phenotype that distinguishes this compound from the broader isonicotinate ester class. This activity profile is particularly relevant for oncology drug discovery and dermatological applications including psoriasis, where differentiation-inducing agents represent a distinct therapeutic modality.

Heterocyclic Scaffold Diversification and Kinase Inhibitor Synthesis

For medicinal chemistry groups engaged in kinase inhibitor development or heterocyclic library synthesis, this compound's 3-cyano group provides a versatile synthetic handle that enables diverse downstream transformations [1]. The documented utility as an intermediate for constructing complex heterocyclic systems targeting cancer and inflammatory diseases [2] supports procurement for scaffold-hopping campaigns and fragment-based lead generation. The compound's commercial availability with full analytical certification ensures reliable supply for multi-step synthetic sequences requiring batch-to-batch consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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